molecular formula C11H11ClN2O4 B5852908 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid

4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid

Katalognummer B5852908
Molekulargewicht: 270.67 g/mol
InChI-Schlüssel: UFPGUMHRNFNAFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-839 and belongs to the class of glutaminase inhibitors that target cancer cells. The purpose of

Wirkmechanismus

CB-839 inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. The inhibition of glutaminase by CB-839 leads to the depletion of glutamate and α-ketoglutarate, which are essential for the growth and proliferation of cancer cells. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CB-839 has been shown to have significant biochemical and physiological effects on cancer cells. The depletion of glutamine by CB-839 leads to the inhibition of cancer cell growth and proliferation. CB-839 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, CB-839 has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

CB-839 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. CB-839 has also been extensively studied in preclinical studies, and its mechanism of action is well understood. However, there are also some limitations to using CB-839 in lab experiments. CB-839 has not yet been approved for clinical use, and its safety and efficacy in humans are still being evaluated. Additionally, CB-839 may have off-target effects that could affect the results of lab experiments.

Zukünftige Richtungen

There are several future directions for the study of CB-839. One direction is to continue to evaluate the safety and efficacy of CB-839 in clinical trials. Another direction is to investigate the potential of CB-839 in combination therapy with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the off-target effects of CB-839 and to develop more specific glutaminase inhibitors. Finally, the potential applications of CB-839 in other fields, such as metabolic disorders and neurodegenerative diseases, should also be explored.
Conclusion:
In conclusion, CB-839 is a synthetic compound that has shown promising results in preclinical studies for the treatment of various types of cancer. CB-839 inhibits the activity of glutaminase, which leads to the depletion of glutamine in cancer cells and the inhibition of cancer cell growth and proliferation. CB-839 has significant biochemical and physiological effects on cancer cells and has the potential to enhance the efficacy of other cancer therapies. However, there are also limitations to using CB-839 in lab experiments, and further studies are needed to understand its off-target effects and potential applications in other fields.

Synthesemethoden

The synthesis of CB-839 involves a multistep process that starts with the reaction of 3-chloro-4-nitrobenzoic acid with thionyl chloride to form 3-chloro-4-nitrobenzoyl chloride. This intermediate is then reacted with N-protected glycine to form N-protected glycine 3-chloro-4-nitrobenzoyl ester, which is then subjected to reduction with borane-THF to form N-protected glycine 3-chloro-4-aminobenzoyl ester. Finally, this intermediate is reacted with ethyl 4-oxobutanoate to form the CB-839 compound.

Wissenschaftliche Forschungsanwendungen

CB-839 has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 inhibits the activity of glutaminase, which leads to the depletion of glutamine in cancer cells. This, in turn, leads to the inhibition of cancer cell growth and proliferation. CB-839 has shown promising results in preclinical studies for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and triple-negative breast cancer.

Eigenschaften

IUPAC Name

4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-8-5-6(1-2-7(8)11(13)18)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H2,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPGUMHRNFNAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6635529

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.